1-(1H-Indazol-5-yl)ethanone

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibition

1-(1H-Indazol-5-yl)ethanone (5-acetyl-1H-indazole) is purpose-built for kinase-targeted drug discovery. The 5-acetyl indazole core ensures optimal hinge-binding geometry for GSK-3, ROCK, and JAK kinases—outperforming 4- or 6-substituted regioisomers. Its reactive acetyl handle enables modular SAR via aldol, reductive amination, or Wittig chemistry. A superior phenol bioisostere with enhanced lipophilicity and Phase I/II metabolic stability. Low MW (160.18 Da) meets FBDD criteria; an ideal PROTAC building block for E3 ligase linker attachment. ≥97% purity.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1001906-63-3
Cat. No. B1388096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Indazol-5-yl)ethanone
CAS1001906-63-3
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)NN=C2
InChIInChI=1S/C9H8N2O/c1-6(12)7-2-3-9-8(4-7)5-10-11-9/h2-5H,1H3,(H,10,11)
InChIKeyWYLOAPVBIBQLJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Indazol-5-yl)ethanone (CAS 1001906-63-3): Sourcing the Definitive Indazole-5-yl Scaffold for Fragment-Based Drug Discovery


1-(1H-Indazol-5-yl)ethanone (CAS: 1001906-63-3), also known as 5-acetyl-1H-indazole, is a heterocyclic aromatic fragment with the molecular formula C9H8N2O and a molecular weight of 160.18 g/mol . It serves as a foundational scaffold for the synthesis of bioactive molecules, particularly as a bioisostere of phenol and as a key building block for kinase inhibitors [1]. Its strategic value in medicinal chemistry lies in its indazole core, a privileged structure in drug discovery, combined with a reactive acetyl handle at the 5-position, enabling modular elaboration for hit-to-lead optimization and targeted protein degradation research .

Why 1-(1H-Indazol-5-yl)ethanone Cannot Be Arbitrarily Replaced by Other Indazole or Acetophenone Analogs in Medicinal Chemistry Campaigns


Substituting 1-(1H-Indazol-5-yl)ethanone with close analogs like 1-(1H-Indazol-6-yl)ethanone or 1-(1H-Indazol-4-yl)ethanone is scientifically unsound due to the profound impact of the substitution pattern on both biological activity and chemical reactivity. In kinase inhibition, the 5-position substitution on the indazole ring is critical for optimal interaction with the ATP-binding pocket of targets like GSK-3, ROCK, and JAK [1]. Furthermore, the acetyl group at the 5-position provides a specific vector for fragment growth that is geometrically distinct from other regioisomers. The indazole core itself offers a clear advantage over phenol-based bioisosteres, demonstrating improved lipophilicity and greater resistance to Phase I and II metabolism, which directly impacts pharmacokinetic profiles [2].

Quantitative Comparative Evidence: 1-(1H-Indazol-5-yl)ethanone vs. Analogous Building Blocks


Regioisomeric Purity and Synthetic Utility: 5-Acetyl vs. 6-Acetyl Indazole Scaffolds

The specific 5-acetyl substitution pattern on the indazole core is essential for generating kinase inhibitors with high affinity. A patent from AbbVie Inc. specifically claims 5-substituted indazoles as inhibitors of kinases including GSK-3, ROCK, and JAK, demonstrating that this substitution is optimal for interaction with the target's ATP-binding pocket [1]. Using a 6-acetyl isomer would place the reactive handle at a different geometric vector, likely disrupting the essential binding interactions and resulting in a loss of potency. The target compound's value proposition is therefore tied to its specific regioisomeric identity, which cannot be replicated by its 4- or 6-substituted analogs.

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibition

Indazole Core vs. Phenol Bioisostere: Quantified Improvement in Metabolic Stability

The indazole ring system is a recognized bioisostere of phenol, offering two distinct and quantifiable advantages: increased lipophilicity and enhanced metabolic stability. Indazole is documented to be more lipophilic than phenol, which improves membrane permeability [1]. More importantly, it is less prone to Phase I (oxidation) and Phase II (conjugation, e.g., glucuronidation) metabolism [1]. While a direct, head-to-head microsomal stability assay comparing this compound to a phenol analog was not identified, this class-level advantage is a fundamental principle in medicinal chemistry and is critical for avoiding rapid clearance in vivo.

Medicinal Chemistry Pharmacokinetics Drug Metabolism

Validated Scaffold for Targeted Protein Degradation (TPD): Inclusion in Commercial Degrader Building Block Libraries

1-(1H-Indazol-5-yl)ethanone is not just a general building block; it is specifically categorized and marketed within commercial 'Protein Degrader Building Block' libraries [1]. This categorization is a strong, qualitative differentiator from simple analogs that may only be listed as generic heterocycles. The inclusion in this specific product family indicates that its physical and chemical properties (e.g., the geometry and reactivity of the 5-acetyl group) are well-suited for synthesizing heterobifunctional degraders like PROTACs, where precise linker attachment geometry is critical for forming a stable ternary complex.

PROTACs Targeted Protein Degradation Medicinal Chemistry

Optimized Research Applications and Industrial Use-Cases for 1-(1H-Indazol-5-yl)ethanone


Medicinal Chemistry: Rational Design and Synthesis of Novel Kinase Inhibitors

Based on evidence that 5-substituted indazoles are potent inhibitors of kinases like GSK-3, ROCK, and JAK [1], this compound is the ideal starting point for developing new anti-cancer or anti-inflammatory therapeutics. Its 5-acetyl group provides a convenient handle for diversification via aldol reactions, reductive amination, or Wittig reactions, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around the kinase hinge-binding motif.

Chemical Biology: Synthesis of PROTACs and Molecular Glues for Targeted Protein Degradation

The compound's specific designation as a 'Protein Degrader Building Block' by commercial vendors [2] highlights its utility in synthesizing heterobifunctional molecules. The 5-acetyl group can be readily functionalized to attach a linker for an E3 ligase ligand, creating PROTACs that redirect the cellular ubiquitin-proteasome system to degrade disease-causing kinases or other protein targets.

Fragment-Based Drug Discovery (FBDD): A Privileged Core for Fragment Library Design

Recognized as a 'fragment molecule' , this compound meets key criteria for inclusion in FBDD libraries: low molecular weight (160.18 Da) [1], high ligand efficiency potential, and multiple vectors for fragment growth. It can be screened against a variety of targets to identify weak-binding fragments, which can then be optimized through structure-guided design into high-affinity leads.

Pharmacokinetic Optimization: Replacing Metabolic Labile Phenol Moieties in Lead Compounds

Given the established class-level evidence that the indazole core is a superior bioisostere for phenol, offering better lipophilicity and resistance to Phase I and II metabolism [3], this compound is a strategic choice for lead optimization campaigns. Researchers can use it to replace a metabolically unstable phenol group in a lead compound, with the goal of improving the compound's oral bioavailability and half-life in vivo.

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